"2-(5-methylthiophen-2-yl)acetic acid" basic properties
"2-(5-methylthiophen-2-yl)acetic acid" basic properties
An In-depth Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid: Core Properties and Scientific Applications
Introduction
2-(5-methylthiophen-2-yl)acetic acid is a sulfur-containing heterocyclic compound belonging to the thiophene class of organic molecules. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(5-methylthiophen-2-yl)acetic acid, tailored for researchers and professionals in drug development. The presence of the methyl group on the thiophene ring, in addition to the acetic acid moiety, offers specific steric and electronic characteristics that can be exploited in the design of novel bioactive molecules.
Core Chemical and Physical Properties
A summary of the key identifying and physical properties of 2-(5-methylthiophen-2-yl)acetic acid is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.2 g/mol | [1][2] |
| CAS Number | 70624-30-5 | [1][2] |
| Appearance | Colorless liquid | [1] |
| SMILES | CC1=CC=C(S1)CC(=O)O | [1][3] |
| InChI | InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | [3] |
Synthesis and Methodologies
While specific, detailed synthetic procedures for 2-(5-methylthiophen-2-yl)acetic acid are not extensively published in peer-reviewed literature, a plausible and efficient route can be extrapolated from established methods for analogous thiopheneacetic acids. A common approach involves the hydrolysis of a corresponding acetonitrile precursor.
Proposed Synthetic Workflow
A general, two-step synthetic protocol is outlined below. This method is based on the well-established synthesis of 2-thiopheneacetic acid and is adapted for the 5-methyl substituted analogue.[4]
Step 1: Cyanomethylation of 2-methylthiophene
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To a solution of 2-methylthiophene, add a chloromethylating agent (e.g., a mixture of formaldehyde and hydrochloric acid) to generate 2-(chloromethyl)-5-methylthiophene.
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The resulting chloromethylated intermediate is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent (e.g., a mixture of ethanol and water) under reflux to yield 2-(5-methylthiophen-2-yl)acetonitrile.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Hydrolysis of 2-(5-methylthiophen-2-yl)acetonitrile
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The crude acetonitrile from the previous step is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
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For basic hydrolysis, the acetonitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.
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The reaction is monitored until the disappearance of the starting material.
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After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.
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The solid product, 2-(5-methylthiophen-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Caption: Proposed two-step synthesis of 2-(5-methylthiophen-2-yl)acetic acid.
Spectroscopic Profile and Characterization
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.4-2.5 ppm.- A singlet for the methylene protons (CH₂) adjacent to the carboxyl group around δ 3.8-3.9 ppm.- Two doublets for the thiophene ring protons (CH) in the aromatic region, δ 6.7-7.3 ppm.- A broad singlet for the carboxylic acid proton (OH) at δ > 10 ppm. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 15-20 ppm.- A signal for the methylene carbon (CH₂) around δ 35-40 ppm.- Signals for the thiophene ring carbons between δ 120-145 ppm.- A signal for the carbonyl carbon (C=O) of the carboxylic acid around δ 170-180 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- A sharp C=O stretching band for the carbonyl group around 1700 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C=C stretching bands for the thiophene ring. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 156.2 g/mol . |
Biological Activity and Potential Applications
2-(5-methylthiophen-2-yl)acetic acid has been reported to exhibit bacteriostatic properties.[1] It is suggested to function by preferentially inhibiting aerobic metabolism, potentially through the disruption of fatty acid synthesis.[1] This mode of action makes it and its derivatives interesting candidates for further investigation as antibacterial agents.
The broader class of thiopheneacetic acids has shown significant potential in drug discovery. For instance, derivatives of the parent compound, 2-thiopheneacetic acid, are explored in various therapeutic areas including:
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Cardiovascular Drugs: As intermediates in the synthesis of compounds with cardiovascular effects.[4]
-
Anti-inflammatory Agents: The related 2-(thiophen-2-yl)acetic acid has been identified as a promising scaffold for the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which are targets for treating inflammation and cancer.[9]
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Antibacterial Agents: The thiophene nucleus can be incorporated into more complex molecules to enhance antibacterial potency. For example, derivatives have been synthesized and shown to have improved activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[10]
Caption: Potential applications of the 2-(5-methylthiophen-2-yl)acetic acid scaffold.
Safety, Handling, and Storage
Proper handling and storage are imperative when working with 2-(5-methylthiophen-2-yl)acetic acid to ensure laboratory safety.
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Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person to fresh air.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
2-(5-methylthiophen-2-yl)acetic acid is a valuable building block for chemical synthesis with demonstrated biological activity. Its structural features make it an attractive starting point for the development of new therapeutic agents, particularly in the antibacterial and anti-inflammatory fields. While detailed research on this specific molecule is somewhat limited, the established chemistry and pharmacology of the broader thiopheneacetic acid class provide a strong foundation for its future exploration and application in drug discovery and development.
References
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Chemical Label. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]
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Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Retrieved from [Link]
- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 83.
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American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Retrieved from [Link]
- Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
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PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]
- Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.
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PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from [Link]
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Zenlyms Tech. (n.d.). 2-(5-Methylthiophen-2-yl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]
- Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 23.
- MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Acetic acid methyl ester. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]
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MDPI. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetic acid. Retrieved from [Link]
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